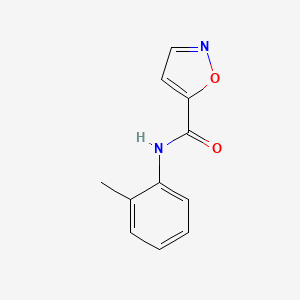![molecular formula C15H12N2O5S B7600752 3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid](/img/structure/B7600752.png)
3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid is a compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This is followed by sulfonylation and subsequent carboxylation to introduce the sulfonyl and benzoic acid groups, respectively . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline core, altering its pharmacological properties.
Substitution: The sulfonyl and benzoic acid groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
科学的研究の応用
3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group plays a crucial role in binding to these targets, while the quinoxaline core modulates the compound’s overall activity. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
3,4-Dihydroquinoxalin-2-ones: Known for their antiviral and anti-inflammatory activities.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, with applications in cancer research.
Uniqueness
特性
IUPAC Name |
3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-9-17(13-7-2-1-6-12(13)16-14)23(21,22)11-5-3-4-10(8-11)15(19)20/h1-8H,9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMMIIUZBGICDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-aminocyclobutyl)-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7600691.png)






![imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B7600739.png)
![5-[(4-Cyano-2-fluorophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7600745.png)


![N-(3-phenylpropyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7600766.png)
![5-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]thiolan-3-amine](/img/structure/B7600769.png)
